molecular formula C14H13N5 B11779587 Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine

Katalognummer: B11779587
Molekulargewicht: 251.29 g/mol
InChI-Schlüssel: LBGAEMWNQASVEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-3-yl group at the 5-position and a phenylmethanamine moiety at the 3-position. The triazole ring contributes to hydrogen-bonding interactions, while the pyridine and phenyl groups modulate lipophilicity and target engagement.

Eigenschaften

Molekularformel

C14H13N5

Molekulargewicht

251.29 g/mol

IUPAC-Name

phenyl-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C14H13N5/c15-12(10-5-2-1-3-6-10)14-17-13(18-19-14)11-7-4-8-16-9-11/h1-9,12H,15H2,(H,17,18,19)

InChI-Schlüssel

LBGAEMWNQASVEU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CN=CC=C3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind milde Oxidationsmittel, Reduktionsmittel und Katalysatoren, um die gewünschten Umwandlungen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren. Die Stickstoffatome des Triazolrings können Wasserstoffbrücken bilden und mit Metallionen koordinieren, was die Bindung an die aktiven Zentren von Enzymen erleichtert. Diese Interaktion kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu den biologischen Wirkungen der Verbindung führt .

Wirkmechanismus

The mechanism of action of Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares the target compound with key structural analogs, emphasizing substituent variations and their implications:

Compound Name Structural Features Biological Activity Key References
Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine 1,2,4-Triazole with pyridin-3-yl (C5) and phenylmethanamine (C3) Anticipated kinase inhibition based on triazole pharmacophore; pending empirical data
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine 1,2,4-Triazole with phenyl (C3) and pyridin-3-yl (C5) Not explicitly reported; structural similarity suggests potential enzyme modulation
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole with phenyl (N1), pyridin-3-yl (C5), and ester group (C4) Inhibited NCI-H522 lung cancer cell growth (GP = 70.94%)
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile (Topiroxostat) 1,2,4-Triazole with pyridin-3-yl (C5) and picolinonitrile (C3) Xanthine oxidase inhibitor; used for hyperuricemia treatment
(5-{3-[(Dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine 1,2,4-Triazole with furan-dimethylamine (C5) and methanamine (C3) No activity reported; furan may enhance solubility

Key Observations :

  • Triazole Regioisomerism : The 1,2,4-triazole scaffold (target compound) vs. 1,2,3-triazole (Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) alters electronic properties and binding affinity. The 1,2,4-triazole’s nitrogen arrangement favors interactions with polar enzyme pockets .
  • Substituent Impact : Pyridin-3-yl groups (target compound, Topiroxostat) enhance π-π stacking with aromatic residues in enzymes. Conversely, ester or nitrile groups (e.g., Topiroxostat) introduce steric and electronic effects critical for target specificity .
  • Methanamine vs.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Metabolic Stability : Fluorinated analogs (e.g., trifluoromethylphenyl derivatives in ) exhibit prolonged half-lives due to electron-withdrawing effects, whereas the target compound’s pyridinyl group may undergo faster oxidative metabolism .
  • Enantiomeric Purity : highlights enantiomers (e.g., Compounds 96/97) with distinct retention times (1.41 vs. 2.45 min), underscoring the need for chiral resolution in analogues with stereocenters .

Biologische Aktivität

Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine, also known by its IUPAC name 4-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H11N5 and a molecular weight of 237.27 g/mol. Its structure features a phenyl group connected to a triazole ring that is substituted with a pyridine moiety. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC13H11N5
Molecular Weight237.27 g/mol
IUPAC Name4-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)aniline
CAS Number1018168-01-8

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar triazole derivatives against various bacterial strains. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer activity. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines through pathways involving caspases and reactive oxygen species (ROS) production .

Case Study:
A specific case study explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The triazole ring can chelate metal ions in enzymes such as cytochrome P450, leading to altered metabolic processes.
  • DNA Interaction : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
  • Signal Transduction Pathways : It can modulate signaling pathways involved in cell survival and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Triazole Ring : Utilizing copper-catalyzed azide alkyne cycloaddition (CuAAC) methods.
  • Pyridine Substitution : Introducing the pyridine moiety through electrophilic aromatic substitution reactions.
  • Final Coupling : The final step involves coupling the triazole with phenylamine derivatives under controlled conditions to yield the target compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.